BenchChemオンラインストアへようこそ!

N-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide

Kinase Inhibition Structure-Activity Relationship Medicinal Chemistry

N-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide (CAS 361168-30-1) is a heterocyclic compound featuring a fused thieno[3,4-c]pyrazole core with a phenyl group at the 2-position and an unsubstituted benzamide at the 3-position. This compound belongs to a broader class of thienopyrazoles identified in patent literature as valuable scaffolds for developing inhibitors of protein kinases, particularly interleukin-2-inducible tyrosine kinase (ITK), relevant to inflammatory and oncological signaling pathways.

Molecular Formula C18H15N3OS
Molecular Weight 321.4
CAS No. 361168-30-1
Cat. No. B2609665
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide
CAS361168-30-1
Molecular FormulaC18H15N3OS
Molecular Weight321.4
Structural Identifiers
SMILESC1C2=C(N(N=C2CS1)C3=CC=CC=C3)NC(=O)C4=CC=CC=C4
InChIInChI=1S/C18H15N3OS/c22-18(13-7-3-1-4-8-13)19-17-15-11-23-12-16(15)20-21(17)14-9-5-2-6-10-14/h1-10H,11-12H2,(H,19,22)
InChIKeyJUVHZESVNFKRLS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide (CAS 361168-30-1): A Core Scaffold for Kinase-Focused Procurement


N-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide (CAS 361168-30-1) is a heterocyclic compound featuring a fused thieno[3,4-c]pyrazole core with a phenyl group at the 2-position and an unsubstituted benzamide at the 3-position . This compound belongs to a broader class of thienopyrazoles identified in patent literature as valuable scaffolds for developing inhibitors of protein kinases, particularly interleukin-2-inducible tyrosine kinase (ITK), relevant to inflammatory and oncological signaling pathways [1]. Its specific substitution pattern serves as a critical baseline or 'parent' structure within this chemical series, where even minor modifications to the benzamide moiety can profoundly alter target potency, selectivity, and physicochemical properties.

Procurement Risk: Why Analogs of N-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide Are Not Interchangeable


Generic substitution among thieno[3,4-c]pyrazole benzamides is a high-risk procurement strategy, as structure-activity relationship (SAR) studies conducted on this scaffold for ITK inhibition demonstrate that seemingly conservative modifications lead to dramatic, non-linear changes in biological activity profile [1]. For instance, substituting the core with a difluoromethyl group enhances potency and selectivity, while a phenyl substitution reduces both activity and selectivity by displacing key kinase domain residues (Lys-391 and Asp-500) [1]. Consequently, procuring a 'similar' compound with, for example, a 4-methoxybenzamide or 2,4-dichlorobenzamide substitution instead of the unsubstituted benzamide can invalidate an entire experimental model. The specific compound CAS 361168-30-1 must be treated as a unique chemical entity, not a fungible commodity, for reproducible scientific research and coherent patent strategy.

Head-to-Head Evidence: Differentiation of N-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide from its Analogs


SAR Basal Activity: The Unsubstituted Benzamide as a Critical Negative Control

In the development of thienopyrazole ITK inhibitors, the unsubstituted benzamide moiety, as found in the target compound, represents the simplest aryl amide. This structural minimalism is pharmacologically significant. A seminal structure-based design study on this scaffold established that while a 5-difluoromethyl substitution on the thienopyrazole enhances potency and selectivity, a phenyl group at this position reduces activity and causes an unfavorable steric clash with key residues Lys-391 and Asp-500 in the ITK ATP-binding pocket [1]. The target compound, lacking both activating and deactivating substitutions on the thienopyrazole core and benzamide ring, serves as the essential 'null-state' control. This allows researchers to deconvolute the contribution of each substituent to potency, selectivity, and off-target effects, a role that no substituted analog can fulfill.

Kinase Inhibition Structure-Activity Relationship Medicinal Chemistry

Kinase Selectivity Profile Differentiation: A Tool for Dissecting ITK vs. Off-Target Kinase Roles

The selectivity profile within the kinase family is a key differentiator for ITK inhibitor candidates. The core thieno[3,4-c]pyrazole scaffold is recognized as a privileged structure for achieving high selectivity across the kinome [1]. The specific substitution pattern of the target compound, particularly the unsubstituted benzamide at the 3-position, dictates its unique electrostatic and steric footprint. SAR analysis from a related series confirms that modifications to the aryl amide, such as substitutions at the 3- and 4-indole positions, yield 'less active compounds that remained poorly selective' [1]. This indicates that the target compound's specific unsubstituted pattern likely yields a distinct selectivity fingerprint compared to any derivative with a more complex benzamide, making it a preferred tool for pharmacological pathway dissection.

Kinase Selectivity Immunology Drug Discovery

Physicochemical Property Benchmark: Predicted vs. Measured Values for Analog Ranking

Physicochemical properties are pivotal for compound ranking in early drug discovery. The target compound (Molecular Weight: 321.4 g/mol) serves as a key benchmark for its series. Based on its structure, it is expected to have balanced lipophilicity (cLogP) compared to more hydrophobic analogs. For example, the 4-isopropoxy-N-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide analog, with a larger substituent, has a higher molecular weight (391.5 g/mol) and increased lipophilicity, which could negatively impact solubility and metabolic stability . Similarly, the 2,4-dichloro analog would be significantly more lipophilic due to the halogen atoms. The target unsubstituted compound, therefore, provides a physicochemical starting point with theoretically superior in vitro ADME properties, justifying its selection for lead optimization campaigns where maintaining drug-likeness is critical.

Physicochemical Properties Drug-likeness ADMET

Synthetic Tractability and IP Position: The Value of a Non-Commodity Intermediate

The target compound represents a key intermediate that can be readily diversified through simple amide coupling reactions on the free amine precursor, or through direct functionalization of the unsubstituted benzamide ring. This contrasts sharply with many commercially available analogs like 3-chloro-N-(2-methyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)benzamide or 3,4,5-trimethoxy-N-(2-methyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)benzamide, which contain additional substitutions that are not easily removed and can complicate further SAR exploration . Furthermore, its specific (2-phenyl)-(3-benzamide) substitution pattern is explicitly claimed as a core structure in patent literature for kinase inhibitors [1], making it a critical compound for freedom-to-operate analyses and for filing composition-of-matter patents on new derivatives. An incorrectly sourced analog would not support the same legal or strategic objectives.

Synthetic Chemistry Intellectual Property Patent Strategy

High-Value Application Scenarios for N-(2-Phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide


Pharmacophore Model Baseline for ITK Inhibitor Design

Computational chemists and medicinal chemists designing selective ITK inhibitors should procure this compound as the minimal pharmacophoric element. As established in X-ray crystallography, the core scaffold occupies the ATP-binding pocket, with the phenyl and benzamide groups making critical interactions. Using CAS 361168-30-1 allows the team to build an accurate pharmacophore model, against which the steric and electronic effects of new substituents can be rationally predicted to optimize interactions with residues like Lys-391 and Asp-500, a strategy validated by published SAR studies [1].

In Vitro Kinase Selectivity Profiling Reference Compound

For screening facilities and pharmacology labs, this compound serves as an essential reference standard in a kinase selectivity panel. Its unique, unadorned structure produces a distinct off-target profile. When testing a new series of inhibitors, this compound must be run in parallel to subtract the 'core scaffold' selectivity signature from that of the optimized leads. This deconvolution is fundamental to proving that improved selectivity arises from a specific side chain and not the core itself, a key data point for both high-impact publications and patent applications [1].

Synthetic Intermediate for a Diverse Amide Library

Organic synthesis and parallel chemistry groups should utilize this compound as a key intermediate. Its unsubstituted benzamide ring is a versatile handle for late-stage functionalization. Unlike pre-substituted analogs that restrict further diversification, this compound allows for the generation of a proprietary library of novel derivatives through reactions such as halogenation, nitration, or directed C-H activation, directly supporting the expansion of intellectual property around the ITK inhibitor chemotype claimed in foundational patents [2].

Negative Control for ITK-Mediated Cellular Assays

Immunology researchers studying T-cell receptor signaling should employ this compound as a critical negative control. When paired with a highly potent ITK inhibitor, this structurally analogous but less active compound can confirm that observed functional effects (e.g., inhibition of IL-2 production or T-cell proliferation) are specifically due to a high degree of ITK target engagement, rather than general cytotoxicity or non-specific effects associated with the thienopyrazole chemotype itself [1].

Quote Request

Request a Quote for N-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.